ethyl 4-{2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamido}benzoate
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Overview
Description
Ethyl 4-{2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamido}benzoate is a complex organic compound with a unique structure that includes a thiazolopyrimidine core, a pyrrolidine ring, and an ethyl benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamido}benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolopyrimidine core, followed by the introduction of the pyrrolidine ring and the ethyl benzoate group. Key steps may include:
Formation of the Thiazolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrrolidine Ring: This step may involve nucleophilic substitution reactions.
Attachment of the Ethyl Benzoate Group: This can be done through esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may have biological activity and could be studied for its potential as a drug candidate.
Medicine: It could be explored for its therapeutic potential in treating various diseases.
Industry: The compound may have applications in materials science, such as in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-{2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamido}benzoate would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathway Modulation: It could influence various biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to ethyl 4-{2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamido}benzoate include other thiazolopyrimidine derivatives and pyrrolidine-containing compounds. Examples include:
Thiazolopyrimidine Derivatives: Compounds with similar core structures but different substituents.
Pyrrolidine-Containing Compounds: Molecules that include the pyrrolidine ring but differ in other structural aspects.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[[2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O5S/c1-3-11-27-20(30)18-19(25-22(34-18)26-12-5-6-13-26)28(23(27)32)14-17(29)24-16-9-7-15(8-10-16)21(31)33-4-2/h7-10H,3-6,11-14H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMKVNBDHRWKDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C(S2)N3CCCC3)N(C1=O)CC(=O)NC4=CC=C(C=C4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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